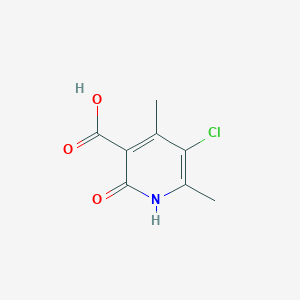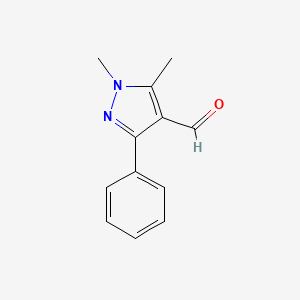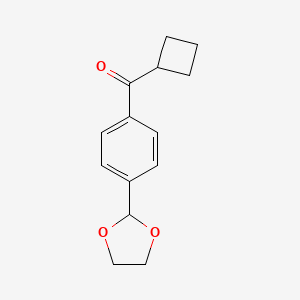
Cyclobutyl 4-(1,3-dioxolan-2-YL)phenyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of Cyclobutyl 4-(1,3-dioxolan-2-YL)phenyl ketone can be analyzed using techniques such as NMR spectroscopy . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 232.27 g/mol. Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Applications De Recherche Scientifique
Synthesis of Monoprotected 1,4-Diketones
Research by Mosca et al. (2001) investigated the synthesis of monoprotected 1,4-diketones through photosensitized hydrogen abstraction from 2-alkyl-1,3-dioxolanes, yielding corresponding 1,3-dioxolan-2-yl radicals. These radicals are then trapped by α,β-unsaturated ketones, a process demonstrated to be effective with cyclic enones like cyclopentenone, cyclohexenone, and 4-hydroxy-cyclopentenone (Mosca, Fagnoni, Mella, & Albini, 2001).
Reactivity of Arylcarbinyloxyl Radicals
Bietti et al. (2005) conducted a product and kinetic study on tertiary arylcarbinyloxyl radicals, including those bearing alpha-cyclobutyl groups. They found that these radicals exhibit specific fragmentation regioselectivity, governed by the stability of the radical formed by beta-scission (Bietti, Gente, & Salamone, 2005).
Investigation of Cyclobutylcarbinyl Phenyl Ketones
A study by Güven and Peynircioǧlu (2002) on cyclobutylcarbinyl phenyl ketones assessed the stabilization of adjacent carbanion centers by four-membered rings. Unlike cyclopropyl groups, they found no significant stabilization by the cyclobutyl-substituted groups (Güven & Peynircioǧlu, 2002).
Polar Cycloaddition of Ketones with Carbonyl Ylides
Bentabed-Ababsa et al. (2008) investigated the [3 + 2] cycloaddition reaction between carbonyl ylides and ketones, leading to substituted dioxolanes and spirocyclic dioxolane indolinones. This study highlighted the effects of microwave irradiation on the reaction outcome (Bentabed-Ababsa et al., 2008).
Asymmetric Transfer Hydrogenation of Ketones
Peach et al. (2006) researched the asymmetric transfer hydrogenation of cyclic and acyclic α,β-unsaturated ketones. They proposed a mechanism for the formation of 4-phenyl-[1,3]-dioxolan-2-one from α-tosyloxy- and halo-substituted acetophenones (Peach et al., 2006).
Asymmetric Aldol Reactions of Cyclobutyl Derivatives
Bernard et al. (2007) described the l-proline-catalyzed direct asymmetric aldol reactions of 1-phenylthiocycloalkyl carboxaldehydes with ketones, facilitating the synthesis of spiro- and fused-cyclobutyl tetrahydrofurans and cyclopentanones (Bernard et al., 2007).
Propriétés
IUPAC Name |
cyclobutyl-[4-(1,3-dioxolan-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c15-13(10-2-1-3-10)11-4-6-12(7-5-11)14-16-8-9-17-14/h4-7,10,14H,1-3,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLDNSVNVLTFPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=C(C=C2)C3OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645142 |
Source


|
| Record name | Cyclobutyl[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898760-86-6 |
Source


|
| Record name | Cyclobutyl[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutyl[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

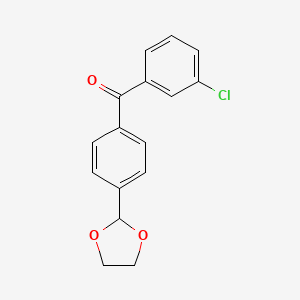
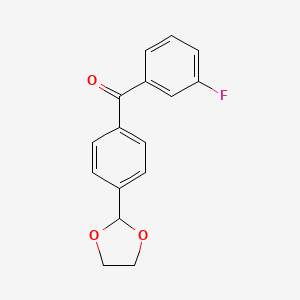
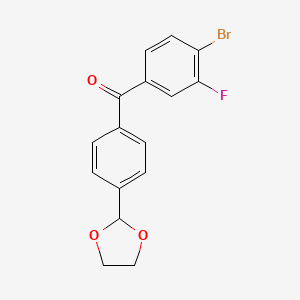
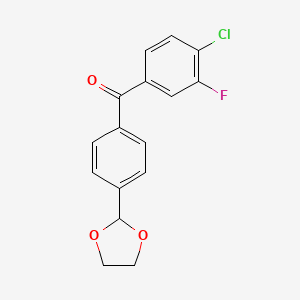

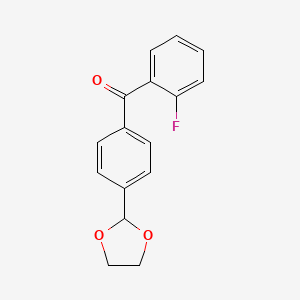
![2-[(4-Ethylphenyl)amino]nicotinic acid](/img/structure/B1327998.png)
![4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid](/img/structure/B1328004.png)

